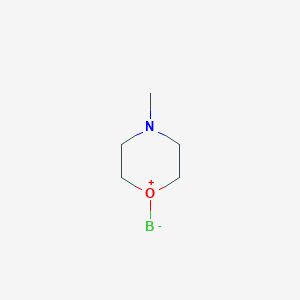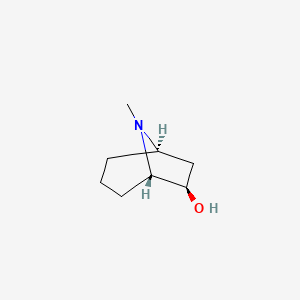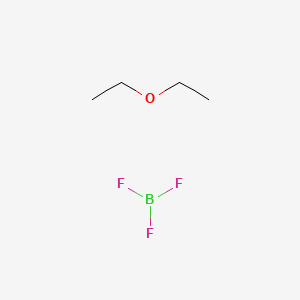
Pralidoxime mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pralidoxime mesylate is a chemical compound belonging to the family of oximes. It is primarily used as an antidote for organophosphate poisoning, which includes exposure to certain pesticides and nerve agents. Organophosphates inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This compound reactivates acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme .
准备方法
Synthetic Routes and Reaction Conditions: Pralidoxime mesylate is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine, resulting in the formation of pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The mesylate form is obtained by reacting pralidoxime iodide with methanesulfonic acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the removal of impurities and by-products .
化学反应分析
Types of Reactions: Pralidoxime mesylate primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles, including alkyl halides and acyl chlorides, to form corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides (e.g., methyl iodide) and acyl chlorides are commonly used. The reactions are typically carried out in polar solvents like water or methanol under mild conditions.
Oxidation and Reduction: this compound can undergo oxidation to form oxime ethers and reduction to form amines, although these reactions are less common in its typical applications.
Major Products: The major products formed from these reactions include substituted oximes and amines, depending on the specific reagents and conditions used .
科学研究应用
Pralidoxime mesylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various oxime derivatives.
- Employed in studies involving nucleophilic substitution reactions and the reactivation of inhibited enzymes .
Biology:
- Investigated for its role in reactivating acetylcholinesterase in biological systems.
- Studied for its potential protective effects against nerve agents and pesticides .
Medicine:
- Widely used as an antidote for organophosphate poisoning in clinical settings.
- Explored for its potential therapeutic applications in treating other conditions involving acetylcholinesterase inhibition .
Industry:
- Utilized in the production of antidote formulations for emergency use.
- Applied in the development of protective measures against chemical warfare agents .
作用机制
Pralidoxime mesylate exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates. Organophosphates bind to the esteratic site of acetylcholinesterase, blocking its activity. This compound attaches to the anionic site of the enzyme and displaces the organophosphate, thereby regenerating the active enzyme . This process allows the enzyme to resume its normal function of breaking down acetylcholine, alleviating the symptoms of poisoning .
相似化合物的比较
Obidoxime: Known for its higher efficacy in reactivating acetylcholinesterase inhibited by certain nerve agents.
HI-6: Exhibits a broader spectrum of activity against various organophosphates.
Trimedoxime: Used in combination with other antidotes for enhanced effectiveness.
Methoxime: Investigated for its potential use in treating pesticide poisoning.
Uniqueness of Pralidoxime Mesylate: this compound is unique in its widespread use and approval by regulatory agencies for the treatment of organophosphate poisoning. Its effectiveness in reactivating acetylcholinesterase and its relatively low toxicity make it a preferred choice in clinical settings .
属性
CAS 编号 |
154-97-2 |
|---|---|
分子式 |
C8H12N2O4S |
分子量 |
232.26 g/mol |
IUPAC 名称 |
methanesulfonate;(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) |
InChI 键 |
WWZYJJGFUIAWNW-UHFFFAOYSA-N |
手性 SMILES |
C[N+]1=CC=CC=C1/C=N\O.CS(=O)(=O)[O-] |
SMILES |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
规范 SMILES |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


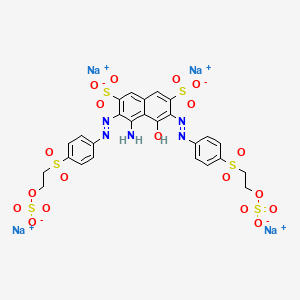
![tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate](/img/structure/B1144107.png)
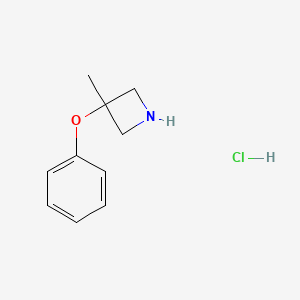
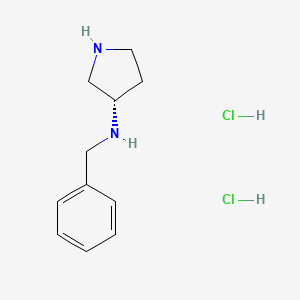
![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)
![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)
